

# Application Notes and Protocols for Protein Separation on SEPHADEX G-150

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## Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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## Introduction

**Sephadex G-150** is a size-exclusion chromatography medium well-suited for the separation of macromolecules such as proteins, nucleic acids, and polysaccharides based on their molecular size.[1] Composed of cross-linked dextran beads, it forms a porous matrix that facilitates the fractionation of globular proteins with molecular weights ranging from 5,000 to 300,000 Daltons.[2] This document provides detailed application notes and protocols for the use of **Sephadex G-150** in protein separation, with a specific focus on the composition of the elution buffer.

The principle of size-exclusion chromatography is based on the differential partitioning of molecules between the mobile phase and the stationary phase (the porous beads). Larger molecules that cannot enter the pores of the beads travel through the interstitial volume of the column and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[2]

## Elution Buffer Composition

The composition of the elution buffer is a critical factor in achieving optimal protein separation. While size-exclusion chromatography is less dependent on buffer composition for selectivity compared to other chromatography techniques, the buffer plays a crucial role in maintaining protein stability and preventing non-specific interactions with the chromatography medium.[3][4]

#### Key Considerations for Elution Buffer Composition:

- **Buffering Agent and pH:** The choice of buffering agent and pH should be guided by the stability of the target protein. A buffer with a concentration of 25 to 50 mM is often sufficient. Commonly used buffers include sodium phosphate and Tris-HCl.
- **Ionic Strength:** To prevent non-specific ionic interactions between proteins and the Sephadex matrix, a salt concentration of at least 150 mM is recommended. Sodium chloride is frequently used for this purpose. At very low ionic strength, the few negatively charged groups on the matrix may cause the retardation of basic proteins.[\[5\]](#)
- **Additives:** Depending on the protein of interest, various additives can be included in the elution buffer to enhance stability or prevent aggregation. These can include detergents, denaturing agents like urea or guanidine hydrochloride, or co-factors.[\[5\]](#)

## Summary of Elution Buffer Compositions for Protein Separation on Sephadex G-150

Target Protein/Application	Buffering Agent	pH	Salt Concentration	Other Additives	Reference
General Protein Separation	50 mM Sodium Phosphate	7.0	150 mM Sodium Chloride	-	[This is a commonly recommended starting buffer]
Protease	20 mM Tris-HCl	8.0	-	-	[6]
Acid Phosphatase	Not specified	Not specified	0.5 M Sodium Chloride	-	[7]
L-methioninase	Potassium Phosphate Buffer	7.0	Not specified	-	[From a study on L-methioninase purification]
Cowry Shell Proteins	0.1 M Phosphate Buffered Saline (PBS)	7.2	-	-	[From a study on cowry shell protein extraction]
General Desalting/Buffer Exchange	100 mM Ammonium Acetate or 100 mM Ammonium Bicarbonate	Not specified	-	Volatile buffer for easy removal	

## Experimental Protocols

### Preparation of Sephadex G-150 and Column Packing

Proper column packing is essential for achieving high-resolution separations.

Materials:

- **Sephadex G-150** dry powder
- Elution buffer
- Chromatography column
- Glass rod
- Beaker
- Vacuum flask for degassing

Protocol:

- Calculating the required amount of dry **Sephadex G-150**: For **Sephadex G-150**, the approximate bed volume is 20-30 mL per gram of dry powder.[8] Calculate the amount of dry powder needed based on the desired column volume.
- Swelling the gel:
  - Weigh out the calculated amount of **Sephadex G-150** powder and add it to a beaker.
  - Add an excess of elution buffer (at least 3-4 times the expected final gel volume).
  - Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a boiling water bath to accelerate the process.[8]
- Fines removal and degassing:
  - After swelling, allow the gel to settle and carefully decant the supernatant containing any fine particles.
  - Wash the gel with fresh elution buffer and repeat the decantation process 2-3 times.
  - Degas the gel slurry under vacuum to prevent air bubbles from being trapped in the column.
- Column Packing:

- Mount the column vertically. Ensure the bottom outlet is closed.
- Fill the column with a small amount of elution buffer.
- Gently pour the degassed **Sephadex G-150** slurry into the column in a single, continuous motion to avoid introducing air bubbles.
- Open the column outlet and allow the buffer to flow through, which will facilitate the packing of the gel bed.
- Maintain a constant flow rate during packing. For softer gels like **Sephadex G-150**, avoid excessive pressure that could compress the beads.<sup>[2]</sup>
- Once the gel bed has stabilized, close the outlet. The packed bed should be uniform and free of cracks or bubbles.

## Column Equilibration

The packed column must be equilibrated with the elution buffer to ensure that the conditions are uniform throughout the column before sample application.

Protocol:

- Connect the column to a pump or a gravity feed reservoir.
- Pass 2-3 column volumes of the elution buffer through the packed column.
- Monitor the pH and conductivity of the eluate to ensure they match that of the elution buffer.

## Sample Preparation and Application

The sample should be clear and free of any particulate matter to prevent clogging the column.

Protocol:

- **Sample Clarification:** Centrifuge the protein sample at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.45 µm filter to remove any precipitates or aggregates.

- **Sample Volume:** For high-resolution fractionation, the sample volume should be between 0.5% and 4% of the total column volume.[2] For group separations, larger sample volumes (up to 30% of the column volume) can be used.
- **Sample Application:**
  - Carefully remove the buffer from the top of the gel bed without disturbing the surface.
  - Gently apply the prepared sample to the top of the gel bed.
  - Allow the sample to enter the gel bed completely.
  - Once the sample has entered the gel, carefully add a small amount of elution buffer to the top of the column.
  - Connect the column to the buffer reservoir and begin the elution.

## Elution and Fraction Collection

The elution is performed isocratically, meaning with a single buffer composition.

Protocol:

- Maintain a constant flow rate throughout the elution process. A low flow rate generally provides better resolution.
- Collect fractions of a specific volume using a fraction collector. The size of the fractions will depend on the column volume and the expected separation.
- Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm (A280).
- Pool the fractions containing the purified protein based on the elution profile.

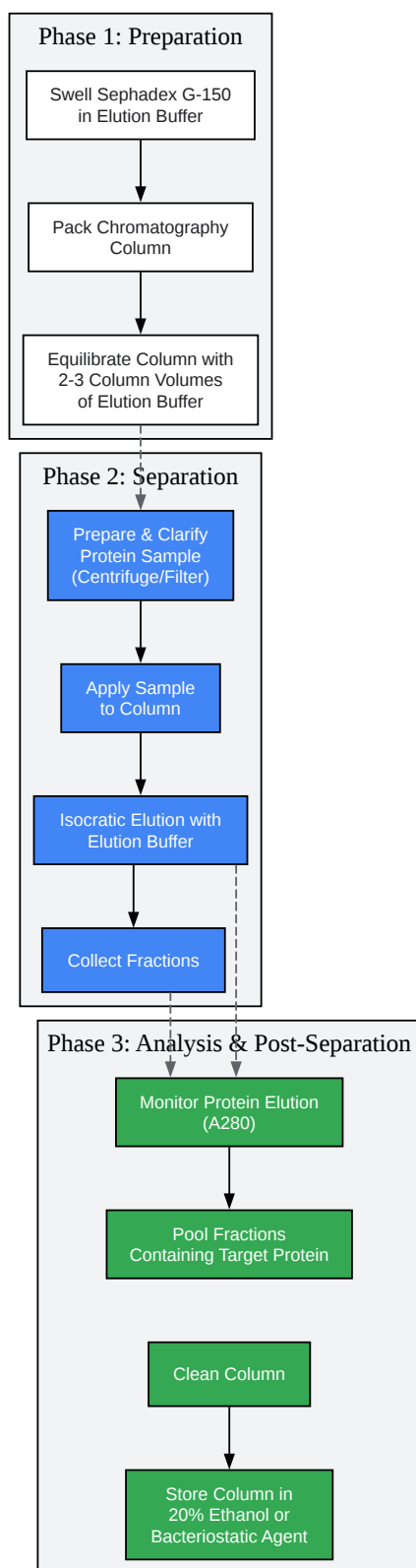
## Column Cleaning and Storage

Proper cleaning and storage are essential for maintaining the performance and extending the life of the **Sephadex G-150** column.

**Protocol:**

- **Cleaning:** After each run, wash the column with at least 2-3 column volumes of the elution buffer. For more rigorous cleaning to remove precipitated proteins, the gel can be removed from the column and washed with a cleaning solution (e.g., 0.5 M NaOH followed by extensive washing with water and re-equilibration with buffer).
- **Storage:** For short-term storage, the column can be kept in the elution buffer at 4°C. For long-term storage, it is recommended to store the gel in a 20% ethanol solution or a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C to prevent microbial growth.[\[8\]](#)

## Mandatory Visualization



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Caption: Experimental workflow for protein separation using **Sephadex G-150**.



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## References

- 1. biofargo.com [biofargo.com]
- 2. SEPHADEX G-150 | 12774-36-6 | Benchchem [benchchem.com]
- 3. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
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